![molecular formula C16H10N2OS B2360455 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562813-85-8](/img/structure/B2360455.png)

6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

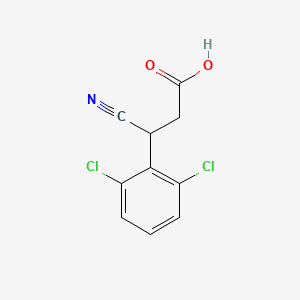

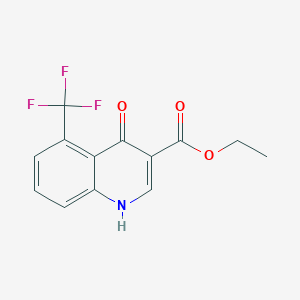

“6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C16H10N2OS . It is an imidazothiazole derivative . This compound has been studied for its potential anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed and synthesized for their anticancer activities . The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction .Molecular Structure Analysis

The molecular structure of “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” include a density of 1.4±0.1 g/cm3, an index of refraction of 1.737, and a molar refractivity of 81.8±0.5 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Inhibitor of Trypanosoma Brucei

Imidazo[2,1-b][1,3]thiazines, a class of compounds that includes “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, have been found to inhibit Trypanosoma brucei, a parasite that causes sleeping sickness. These compounds have good metabolic stability and excellent cell permeability .

Inhibitor of Factor IXa

Benzimidazo-[2,1-b]thiazine, a related compound, has been identified as an inhibitor of factor IXa, a protein involved in blood clotting .

Antituberculosis Activity

Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv .

4. Antagonists of Orphan Receptors GPR18 and GPR55 Compounds in the series of 2-arylideneimidazo[2,1-b]-thiazin-3(5H)-ones, which are related to “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, have been found to be antagonists of orphan receptors GPR18 and GPR55. These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors .

Inhibitor of [3H]Diazepam Binding

Some imidazo[2,1-b]thiazine derivatives have been found to inhibit [3H]diazepam binding in rat cerebral cortex membranes .

Electroluminescent Materials for OLED Devices

Over the past 5 years, imidazo[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .

Mechanism of Action

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It has been suggested that similar compounds may interact with their targets, leading to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Result of Action

The compound has been associated with cytotoxic activity against cancer cells . In particular, it has been shown to exhibit higher cytotoxic activity against cancer cells than normal cells . The compound’s action results in cellular effects such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Future Directions

The future directions for research on “6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their anticancer activities. There is a need for new anticancer drugs that are more selective for cancer cells and have fewer side effects . Therefore, the design and synthesis of new imidazo[2,1-b]thiazole-based compounds could be a promising area of research .

properties

IUPAC Name |

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-10-14-15(17-16-18(14)7-8-20-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTPNMZBPGOXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CSC4=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)